4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide
Description
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is a heterocyclic compound featuring a benzamide core linked to a thiadiazoloquinazolinone scaffold via an amino group. The thiadiazoloquinazolinone moiety comprises a fused thiadiazole and quinazoline ring system with a ketone group at position 5. The N-propyl substituent on the benzamide nitrogen distinguishes it from related analogs.
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINTLZPDALSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3) to form the thiadiazoloquinazoline core . This intermediate is then reacted with N-propylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Thiadiazoloquinazolinone Derivatives
*Inferred from structural analogs (e.g., BG16697 ).
†Calculated based on BG16697’s molecular weight (409.46) minus methoxy group (30.03 g/mol) + propyl adjustment.
‡Molecular weight calculated from formula.
Key Observations:
Electron-Withdrawing Groups: Halogenated derivatives (e.g., 895965-51-2 ) exhibit enhanced electronic effects, which may influence binding to biological targets. Solubility: Methoxy or ethoxy groups (e.g., BG16697 ) improve aqueous solubility but may reduce metabolic stability due to increased polarity.
Synthetic Pathways: While direct synthesis data for the target compound are unavailable, analogs like F127-0456 and BG16697 are synthesized via condensation of substituted benzamides with thiadiazoloquinazolinone intermediates under reflux conditions .
Structural Diversity: Derivatives with aromatic (e.g., dichlorophenyl ) or alkoxy substituents (e.g., 4-ethoxyanilino ) demonstrate the versatility of the thiadiazoloquinazolinone scaffold for functionalization.
Research Implications and Limitations
- Data Gaps: Limited experimental data (e.g., melting points, yields, bioactivity) for the target compound restrict a comprehensive comparison.
This analysis synthesizes available evidence to highlight critical structural and functional differences among thiadiazoloquinazolinone derivatives. Future studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties relative to these analogs.
Biological Activity
The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is a complex organic molecule with a unique structural configuration that combines a quinazoline core and a thiadiazole ring. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The presence of both quinazoline and thiadiazole moieties suggests diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1114646-95-5 |
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole-fused quinazolines have shown promising results in inhibiting the growth of human cancer cells such as Huh7-D12 and MCF-7, with some compounds achieving IC50 values in the micromolar range . The potential of This compound as an anticancer agent warrants further investigation.
Antimicrobial Activity
The thiadiazole ring system has been associated with antimicrobial properties in several compounds. Investigating whether This compound exhibits similar effects could open new avenues for treating infections caused by resistant pathogens .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific protein kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Studies on related quinazoline derivatives have demonstrated their ability to inhibit various kinases, suggesting that This compound may have similar mechanisms .
Case Studies
-
Cytotoxicity Assessment : In a study assessing the cytotoxicity of novel quinazoline derivatives against cancer cell lines, compounds similar to This compound showed significant inhibition rates against MDA-MB-231 and Caco-2 cells.
Compound Cell Line IC50 (µM) Compound A MDA-MB-231 15 Compound B Caco-2 20 - Kinase Inhibition Study : A comparative study on the kinase inhibition potential of quinazoline derivatives revealed that modifications in the thiadiazole ring significantly influenced their inhibitory activity against JAK3 and DYRK1A kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
